Methyl 9H-perfluorononanoate

Description

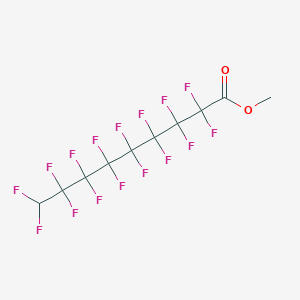

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F16O2/c1-28-3(27)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(11)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAHZPCZVKQFFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045166 | |

| Record name | Methyl 9H-perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84207-08-9 | |

| Record name | Methyl 9H-perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Pathways and Industrial Relevance of Perfluorinated Esters

Electrochemical Fluorination (ECF) as a Production Method for Fluorinated Intermediates

Electrochemical fluorination (ECF), also known as the Simons Process, is a cornerstone of the fluorochemicals industry and one of the most important commercial methods for producing fluorinated intermediates. researchgate.nettaylorandfrancis.com The process involves the electrolysis of a solution or dispersion of an organic compound in anhydrous hydrogen fluoride (B91410) (AHF). cecri.res.in This is conducted in an undivided cell using nickel anodes and either nickel or steel cathodes. cecri.res.in A key feature of the Simons process is that it typically operates under conditions where gaseous fluorine does not evolve. cecri.res.in

During ECF, the organic starting material is fluorinated, replacing hydrogen atoms with fluorine atoms. researchgate.net The process is known for its high functional group tolerance, allowing for the fluorination of compounds containing various functional groups, including those that lead to the formation of perfluorocarboxylic acids and their derivatives. researchgate.nettaylorandfrancis.com For instance, the ECF of alkoxycarboxylic acids or their corresponding acyl halides (like octanoyl chloride) can result in the formation of perfluorinated acyl fluorides (e.g., C7F15COF). cecri.res.influorine1.ru These acyl fluorides are highly reactive intermediates that can be subsequently reacted with alcohols to form perfluorinated esters. The process is not without its challenges; it is a free-radical process which can lead to rearrangements and breakage of the carbon chain. acs.org

Below is a table summarizing typical conditions for the Simons ECF process.

| Parameter | Typical Value/Material | Source(s) |

| Anode Material | Nickel (Ni) | cecri.res.influorine1.ru |

| Cathode Material | Nickel (Ni) or Steel | cecri.res.in |

| Electrolyte | Anhydrous Hydrogen Fluoride (AHF) | cecri.res.in |

| Voltage | ~5-6.5 V | researchgate.netfluorine1.ru |

| Current Density | 0.01-0.02 A/dm² | fluorine1.ru |

| Temperature | ~10 °C | fluorine1.ru |

Telomerization Chemistry and its Application in Fluorinated Ester Synthesis

Telomerization has become the most prevalent method for manufacturing highly fluorinated substances. enviro.wiki This technology involves reacting a "telogen," which is a chain transfer agent, with a "taxogen," a molecule that undergoes polymerization. enviro.wikinih.gov In the context of fluorochemicals, the process typically uses a perfluoroalkyl iodide (PFAI), such as perfluoroethyl iodide (C2F5I), as the telogen and tetrafluoroethylene (B6358150) (TFE, CF2=CF2) as the taxogen. nih.gov

The reaction produces a mixture of longer-chain perfluoroalkyl iodides, commonly known as telomer iodides. nih.gov These intermediates, represented by the general formula CmF2m+1(CF2CF2)nI, are crucial raw materials. nih.gov They can be further reacted, for example with ethylene, and then hydrolyzed to produce fluorotelomer alcohols (FTOHs). dtic.mil These alcohols, with the general structure H(CF2CF2)nCH2OH, are significantly more cost-effective to produce in large volumes compared to alcohols derived from the reduction of perfluorocarboxylic acids. fluorine1.rudtic.mil These FTOHs are the direct precursors for a class of polyfluorinated esters. dtic.mil

The general steps for synthesizing fluorotelomer alcohols via telomerization are outlined below.

| Step | Reactants | Product | Product Description | Source(s) |

| 1 | Perfluoroalkyl iodide (PFAI) + Tetrafluoroethylene (TFE) | CₘF₂ₘ₊₁(CF₂CF₂)ₙI | Telomer Iodide (Telomer A) | nih.gov |

| 2 | Telomer Iodide + Ethylene | CₘF₂ₘ₊₁(CF₂CF₂)ₙCH₂CH₂I | Fluorotelomer Ethylene Iodide (Telomer B) | nih.gov |

| 3 | Fluorotelomer Ethylene Iodide | H(CF₂CF₂)ₙCH₂OH | Fluorotelomer Alcohol (FTOH) | fluorine1.rudtic.mil |

Formation of Methyl 9H-perfluorononanoate within Industrial Processes

This compound is a specific polyfluorinated ester. Its name indicates a nine-carbon chain where the hydrogen atom is located on the ninth carbon from the ester functional group, and it is the methyl ester of 9H-perfluorononanoic acid. The synthesis of this compound is a multi-step process that logically follows from the telomerization pathway.

The precursor to this compound is the corresponding alcohol, 9H-perfluorononanol. This alcohol is a fluorotelomer alcohol produced through telomerization chemistry. dtic.mil The process would involve the telomerization of methanol (B129727) and tetrafluoroethylene to create the H(CF2)8CH2OH backbone. dtic.mil

Once the 9H-perfluorononanol is synthesized and purified, the final step is direct esterification. dtic.mil This involves reacting the alcohol with a suitable methylating agent or more commonly, with methanol in the presence of an acid catalyst, to form the methyl ester. This direct esterification method is often preferred as it simplifies the process by avoiding the need to prepare and purify an unstable acid halide intermediate. dtic.mil A similar process is the enzymatic synthesis of ethyl valerate (B167501) through the esterification of valeric acid and ethanol.

The chemical and physical properties of this compound are detailed in the table below.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₀H₄F₁₆O₂ | - | chemeo.com |

| Molecular Weight | 460.11 | g/mol | chemeo.com |

| InChI Key | DAAHZPCZVKQFFH-UHFFFAOYSA-N | - | chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -3300.12 | kJ/mol | chemeo.com |

Isomeric Considerations and Structural Variations in Perfluorinated Esters

Structural isomerism is a critical consideration in the synthesis of perfluorinated compounds, as the manufacturing process directly influences the isomeric profile of the final product. acs.org The two main production routes, ECF and telomerization, yield distinctly different isomeric distributions.

Electrochemical Fluorination (ECF) is fundamentally a free-radical process, which inherently leads to the rearrangement of the carbon backbone during fluorination. acs.org This results in a mixture of both linear and branched-chain isomers. acs.orgutoronto.ca For perfluorinated compounds like PFOA and PFOS, ECF-based production can generate a product that is approximately 70-80% linear and 20-30% branched isomers. utoronto.canih.gov These branched isomers can include structures such as those with perfluoromethyl (e.g., 3m-, 4m-, 5m-) or perfluoroisopropyl substitutions. nih.gov

Telomerization , in contrast, is a more controlled process that typically produces linear-chain products exclusively. utoronto.ca This method does not involve the harsh conditions that cause skeletal rearrangement, resulting in a product with a well-defined, straight perfluoroalkyl chain. acs.org

The presence and type of isomers can influence the physicochemical properties of the perfluorinated esters. Branched isomers, for instance, can have different reactivity and sorption characteristics compared to their linear counterparts. acs.org The ability to separate and identify specific isomers is crucial for understanding their behavior. For example, a gas chromatography-mass spectrometry (GC-MS) method has been developed to separate isomers of PFOA after derivatization into their methyl esters. nih.govresearchgate.net

The table below contrasts the isomeric outcomes of the two primary synthesis methods.

| Synthesis Method | Isomeric Profile | Typical Composition | Rationale | Source(s) |

| Electrochemical Fluorination (ECF) | Linear and Branched | 70-80% Linear, 20-30% Branched | Free-radical mechanism causes carbon chain rearrangement. | acs.orgutoronto.ca |

| Telomerization | Primarily Linear | >99% Linear | Controlled reaction preserves the linear carbon chain. | acs.orgutoronto.ca |

Environmental Fate and Transformation Mechanisms of Methyl 9h Perfluorononanoate

Biotic Transformation Pathways

Microbial Biotransformation in Soil and Aquatic Ecosystems

Polyfluoroalkyl substances are generally more susceptible to microbial attack than perfluoroalkyl compounds. mdpi.com The biotransformation of Methyl 9H-perfluorononanoate in environmental matrices such as soil and water is anticipated to be a key degradation pathway. While specific studies exclusively detailing the microbial degradation of this compound are limited, the established principles of microbial action on similar fluorinated esters suggest that breakdown is likely to occur. The process is primarily initiated through the microbial cleavage of the non-fluorinated ester bond. mdpi.comnih.gov

Biodegradation of precursor compounds has been demonstrated to occur in various environmental compartments, including wastewater treatment plant sludge and soil, leading to the formation of stable PFAAs. diva-portal.orgacs.org This suggests that soil and aquatic microorganisms play a crucial role in the transformation of this compound, thereby influencing its persistence and the nature of its degradation products in these ecosystems.

Characterization of Microorganisms Involved in Perfluorinated Ester Degradation

Direct research identifying specific microbial strains responsible for the degradation of this compound is not extensively documented. However, research on analogous fluorinated compounds provides insight into the types of microorganisms that are likely involved. The degradation of esters is a common metabolic process, and numerous bacteria and fungi possess the necessary hydrolytic enzymes.

Studies on other fluorinated esters and precursor compounds have implicated several microbial genera in their biotransformation. acs.org Microorganisms known to produce enzymes such as esterases and lipases are considered the principal agents for the initial hydrolysis of perfluorinated esters.

Table 1: Examples of Microorganisms Implicated in the Degradation of Analogous Fluorinated Compounds

| Microbial Genus | Compound Class Degraded | Relevant Enzyme Activity |

|---|---|---|

| Bacillus sp. | Fluorinated pyrethroid esters | Carboxylesterase, Cytochrome P450 |

| Pseudomonas sp. | Fluorotelomer alcohols, Aromatic xenobiotics | Alcohol dehydrogenase, Monooxygenases |

| Variovorax sp. | Fluorotelomer alcohols, Aromatic xenobiotics | General xenobiotic degradation pathways |

| Aspergillus niger | Pyrethroid esters | Pyrethroid hydrolase |

This table is based on findings for structurally similar or related PFAS precursor compounds and fluorinated esters, suggesting likely candidates for this compound degradation. acs.orgmdpi.com

Enzyme-Mediated Transformations and Metabolic Byproducts

The primary enzymatic transformation of this compound is the hydrolysis of its methyl ester group. This reaction is catalyzed by hydrolase enzymes, specifically carboxylesterases or lipases, which are ubiquitous in microbial systems. mdpi.comrsc.org The strong electron-withdrawing nature of the perfluorinated carbon chain is known to enhance the rate of enzymatic hydrolysis at the ester linkage compared to non-fluorinated analogues. nih.gov

This enzymatic reaction cleaves the ester bond, resulting in the formation of two initial products: the persistent terminal acid, Perfluorononanoic Acid (PFNA), and methanol (B129727). nih.govscholaris.ca

Table 2: Enzyme-Mediated Transformation of this compound

| Substrate | Enzyme Class | Immediate Products |

|---|

Degradation Products and Formation of Terminal Perfluoroalkyl Acids (PFAAs)

The degradation of precursor compounds like this compound is a significant pathway contributing to the environmental presence of highly stable PFAAs.

Pathways Leading to Perfluorononanoic Acid (PFNA)

The transformation of this compound to Perfluorononanoic Acid (PFNA) is a direct process primarily governed by hydrolysis. acs.org The principal pathway is the enzymatic cleavage of the ester bond by microbial esterases, as previously described.

Chemical Pathway: C₈F₁₇COOCH₃ (this compound) + H₂O → C₈F₁₇COOH (Perfluorononanoic Acid) + CH₃OH (Methanol)

This reaction converts the precursor compound into its corresponding terminal carboxylic acid, PFNA, which is resistant to further environmental degradation. mdpi.comarchivesofmedicalscience.com

Contribution of this compound to the Environmental Burden of PFAAs

Precursor compounds are increasingly recognized as a substantial and often underestimated source of the global burden of PFAAs. nih.govresearchgate.netacs.org While direct industrial discharge and use of PFAAs have been curtailed, the continued presence and transformation of precursors in the environment contribute to sustained levels of terminal compounds like PFNA. diva-portal.orgnih.govrsc.org

The biotransformation of this compound in soil, water, and wastewater treatment facilities releases PFNA, a compound noted for its persistence, bioaccumulation potential, and association with adverse health outcomes. nih.govarchivesofmedicalscience.comnih.gov Therefore, understanding the environmental fate of precursors such as this compound is critical for accurately assessing the total environmental load and long-term impact of PFAAs. researchgate.net

Identification of Intermediate Transformation Products

For this compound, the transformation pathway to its terminal acid is direct. The hydrolysis of the ester functional group yields PFNA and methanol. Unlike more complex precursors, such as fluorotelomer alcohols (FTOHs) or perfluoroalkane sulfonamides, which undergo multi-step oxidative processes generating a series of shorter-chain PFAA intermediates, the degradation of this compound does not typically involve stable perfluorinated intermediates. researchgate.netresearchgate.net The initial compound serves as the precursor, and the degradation proceeds directly to the final, stable products of PFNA and methanol.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Perfluoroalkyl Acids | PFAAs |

| Perfluorononanoic Acid | PFNA |

| Perfluorooctanoic Acid | PFOA |

| Perfluorooctane (B1214571) Sulfonate | PFOS |

| Polyfluoroalkyl phosphate (B84403) esters | PAPs |

| Fluorotelomer alcohols | FTOHs |

Analytical Methodologies for the Characterization and Quantification of Methyl 9h Perfluorononanoate

Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of Methyl 9H-perfluorononanoate. The primary goals are to isolate the target analyte from complex matrices such as water, soil, and biota, concentrate it to detectable levels, and remove interfering substances that could compromise analytical results. organomation.commdpi.com The choice of technique depends heavily on the sample matrix and the physicochemical properties of the analyte.

Solid-Phase Extraction (SPE) and Stir Bar Sorptive Extraction (SBSE) for Water Samples

For aqueous samples, Solid-Phase Extraction (SPE) is a widely adopted and effective technique for the pre-concentration of PFAS, including esters like this compound. mdpi.com3m.com The process involves passing a water sample through a cartridge containing a solid sorbent that retains the analytes. organomation.com3m.com Subsequently, the retained compounds are eluted with a small volume of an appropriate solvent, effectively concentrating the sample. 3m.com

Various SPE sorbents are utilized for PFAS analysis, with selection depending on the specific properties of the target analytes. mdpi.commdpi.com Weak anion-exchange (WAX) and hydrophilic-lipophilic balanced (HLB) polymeric sorbents are commonly used. mdpi.comresearchgate.net For instance, EPA Method 1633, developed for a range of matrices including non-potable water, mandates the use of a WAX SPE cartridge for extraction. chromatographyonline.com Studies have shown that Oasis HLB cartridges can also yield successful recoveries (higher than 71%) for perfluoroalkylated compounds in high-ionic-strength matrices like seawater, especially when a methanol (B129727) clean-up step is incorporated. researchgate.net Magnetic Solid-Phase Extraction (MSPE), a newer modality of SPE, utilizes magnetic nanoparticles as the sorbent, which simplifies the separation process as the sorbent can be easily removed from the sample solution with a magnet, eliminating the need for filtration or centrifugation. oup.com

Table 1: Comparison of SPE Sorbent Performance for PFAS Extraction from Water

| Sorbent Type | Target Analytes | Sample Matrix | Recovery (%) | Reference |

|---|---|---|---|---|

| Oasis WAX | Various PFCAs & PFSAs | Non-potable Water | Method-compliant | chromatographyonline.com |

| Oasis HLB | Various PFCAs & PFSAs | Seawater | >71% | researchgate.net |

| Bamboo Charcoal | 6 PFAAs | Environmental Water | 86.9–117.2% | mdpi.com |

| F₁₇–Fe₃O₄@mSiO₂ (MSPE) | PFOA, PFNA, PFDoA | Spiked Water | 93–107% | oup.com |

Stir Bar Sorptive Extraction (SBSE) is another powerful, solventless technique for extracting and enriching organic compounds from aqueous samples. researchgate.netmdpi.com The method employs a magnetic stir bar coated with a sorptive polymer, typically polydimethylsiloxane (B3030410) (PDMS). researchgate.netchromatographyonline.com The stir bar is placed in the water sample and stirred for a set period, during which analytes partition into the PDMS coating. researchgate.net The high volume of the extraction phase on an SBSE bar compared to other microextraction techniques allows for very high sensitivity. researchgate.net After extraction, the analytes are typically recovered via thermal desorption for gas chromatography or liquid desorption for liquid chromatography. researchgate.netchromatographyonline.com While standard PDMS coatings are non-polar and best suited for compounds with a high octanol-water partition coefficient (log P > 3), derivatization of more polar analytes can enhance their hydrophobicity and improve extraction efficiency. researchgate.net A study developing an SBSE method for perfluorocarboxylic acids (PFCAs) reported limits of detection between 21.17 ng/L and 73.96 ng/L and recovery rates from 47% to 97%. mdpi.com

Extraction Methods for Solid and Biotic Samples

Extracting this compound from solid matrices like soil, sediment, and biota requires more rigorous methods to release the analyte from the sample matrix. dspsystems.eu Common techniques include liquid-solid extraction (LSE), pressurized liquid extraction (PLE), and methods involving alkaline digestion. dspsystems.euresearchgate.net

The choice of extraction solvent is critical. Methanol has been shown to be effective for extracting PFAS from soil and plant tissues. mdpi.comresearchgate.net For solid and tissue samples, EPA Method 1633 specifies an extraction with methanol, followed by cleanup steps. chromatographyonline.com For biotic samples, where PFAS can be strongly bound to proteins, alkaline digestion using potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) prior to solvent extraction can significantly improve recovery and reliability by hydrolyzing the biological material and releasing the bound analytes. dspsystems.eu

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has also been adapted for PFAS extraction from complex matrices. nih.gov This approach typically involves a solvent extraction with acetonitrile, followed by a partitioning step using salts and a cleanup step with dispersive SPE (d-SPE). nih.gov

Table 2: Overview of Extraction Techniques for Solid and Biotic Samples

| Extraction Technique | Matrix | Key Parameters/Solvents | Typical Recovery (%) | Reference |

|---|---|---|---|---|

| Solvent Extraction | Plant Tissues | Methanol | 90-120% | researchgate.net |

| Alkaline Digestion + LSE | Biotic Samples | KOH or NaOH, followed by solvent | Considered to improve accuracy | dspsystems.eu |

| Pressurized Liquid Extraction (PLE) | Food Packaging | Optimized temperature & pressure | >79% | researchgate.net (from PDF) |

| QuEChERS (modified) | Various | Acetonitrile, salts, d-SPE cleanup | N/A | nih.gov |

Clean-up Procedures to Minimize Matrix Interferences

Following initial extraction, a clean-up step is almost always necessary, especially for complex matrices like soil, sediment, and biological tissues, to remove co-extracted matrix components (e.g., lipids, pigments) that can interfere with analysis. organomation.comrjleegroup.com Failure to remove these interferences can lead to signal suppression or enhancement in the analytical instrument, resulting in inaccurate quantification. mdpi.com

A common and effective clean-up strategy involves the use of sorbents like graphitized carbon black (GCB) or specific SPE cartridges. chromatographyonline.com GCB is particularly effective at removing lipids and other nonpolar interferences. chromatographyonline.com For instance, EPA Method 1633 requires a cleanup step using GCB for solid and tissue samples prior to WAX SPE, while for water samples, the GCB cleanup follows the WAX SPE. chromatographyonline.com Dual-phase cartridges that combine both WAX and GCB into a single unit are also available, which can streamline the sample preparation process. chromatographyonline.com Other materials, such as activated carbon, can also be used for adsorption cleanup to remove interfering substances. organomation.com

Chromatographic Separation Techniques

Chromatography is the cornerstone of PFAS analysis, providing the necessary separation of target analytes from each other and from residual matrix components before detection. nih.gov The choice between liquid chromatography (LC) and gas chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability. mdpi.com

Liquid Chromatography (LC) for Non-Volatile Esters

For many PFAS, particularly the ionic forms like carboxylic and sulfonic acids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique. mdpi.comnih.govchromatographyonline.com This is also the preferred method for non-volatile esters. The high sensitivity and selectivity of LC-MS/MS allow for detection at very low concentrations. researchgate.net

Separation is typically achieved using reversed-phase chromatography with C18 or C8 columns. mdpi.comd-nb.info The mobile phases usually consist of a mixture of water and an organic solvent like methanol or acetonitrile, often with an additive such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to improve chromatographic peak shape and ionization efficiency. chromatographyonline.comd-nb.infodiva-portal.org To prevent background contamination from the LC system itself, which is a significant issue in PFAS analysis, many laboratories use PFC-free HPLC conversion kits and delay columns. chromatographyonline.com

Table 3: Typical LC-MS/MS Parameters for PFAS Analysis

| Parameter | Description | Example | Reference |

|---|---|---|---|

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC/UPLC) | Agilent 1290 Infinity II | chromatographyonline.com |

| Column | Reversed-phase C18 | Agilent Zorbax Eclipse Plus RRHD C18 (2.1 x 50 mm, 1.8 µm) | chromatographyonline.com |

| Mobile Phase A | Aqueous with buffer | 1 mM ammonium formate in water | chromatographyonline.com |

| Mobile Phase B | Organic Solvent | Acetonitrile/Methanol (1:1, v/v) | chromatographyonline.com |

| Detector | Triple Quadrupole Mass Spectrometer | Agilent 6495 Triple Quadrupole | chromatographyonline.com |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | ESI- | chromatographyonline.com |

Gas Chromatography (GC) for Volatile Species

While LC is dominant for ionic PFAS, gas chromatography (GC) is a valuable and often necessary technique for the analysis of neutral and more volatile PFAS, such as fluorotelomer alcohols (FTOHs) and esters, including this compound. nih.govchromatographyonline.com The esterification of a perfluorinated carboxylic acid to its methyl ester increases its volatility, making it amenable to GC analysis. mdpi.com

GC is often coupled with a mass spectrometer (GC-MS or GC-MS/MS) for sensitive and selective detection. nih.govnih.gov The separation is performed on a capillary column, with non-polar or mid-polar stationary phases being common. mdpi.comoup.com In some cases, derivatization may be employed to convert non-volatile PFAS into more volatile forms suitable for GC analysis, though this is not necessary for analytes that are already esters. mdpi.com Targeted methods using GC-MS/MS have been successfully developed for the analysis of various data-poor PFAS, including esters. nih.gov

Table 4: GC-MS Parameters for the Analysis of a Perfluorinated Ester

| Parameter | Description | Example Condition | Reference |

|---|---|---|---|

| Column | Capillary Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) | oup.com |

| Carrier Gas | Inert Gas | Helium (1 mL/min) | oup.com |

| Injection Mode | Splitless | 1 µL injection volume | oup.com |

| Injector Temp. | 250°C | oup.com | |

| Oven Program | Initial 50°C (2 min), ramp 10°C/min to 110°C, ramp 25°C/min to 280°C (5 min) | oup.com | |

| MS Ion Source Temp. | 230°C | oup.com | |

| Kovats Retention Index | 708.00 (Non-polar column) | chemeo.com |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the cornerstone for the detection and identification of per- and polyfluoroalkyl substances (PFAS), including perfluorinated esters like this compound. Its high sensitivity and selectivity are crucial for analyzing these compounds, which are often present at trace levels in complex environmental and biological matrices.

Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) for Targeted Analysis

Tandem mass spectrometry (MS/MS) is the most widely used technique for the targeted quantification of PFAS. It involves the selection of a specific precursor ion (the molecular ion or a prominent adduct), its fragmentation through collision-induced dissociation, and the detection of one or more characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise, enabling low detection limits. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the "gold standard" for the analysis of most PFAS, particularly the ionizable perfluoroalkyl acids (PFAAs). rsc.org For neutral or more volatile compounds like this compound, which is a fluorotelomer ester, LC-MS/MS is still highly applicable. The analysis is typically performed using electrospray ionization (ESI) in negative ion mode, although atmospheric pressure chemical ionization (APCI) can also be used, especially for neutral species. rsc.orgnih.gov

While a specific standard for this compound may not be commonly available, the fragmentation of similar fluorotelomer-based substances provides insight into its likely behavior. In negative ion mode, the ester may not ionize directly. Instead, in-source fragmentation or hydrolysis could lead to the formation of the corresponding 9H-perfluorononanoate carboxylate, which would then be detected. For related perfluorinated carboxylic acids (PFCAs), derivatization to phenacyl esters has been used to enhance detection and overcome background issues from fluoropolymers in the LC system. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For volatile and semi-volatile PFAS, such as fluorotelomer alcohols (FTOHs) and their acrylate (B77674) or methyl esters, GC-MS/MS is a powerful alternative. shimadzu.comchromatographyonline.comtandfonline.com Electron ionization (EI) is common, though chemical ionization (CI) can offer greater sensitivity for certain compounds. nih.govshimadzu.com GC-MS/MS operating in EI mode with MRM acquisition provides high selectivity for the analysis of FTOHs and fluorotelomer acrylates (FTAs) in various matrices. shimadzu.com this compound, being a methyl ester of a fluorotelomer carboxylic acid, is amenable to GC analysis. The fragmentation pattern in GC-MS is characterized by losses of the methoxy (B1213986) group (-OCH3) and successive losses of CF2 units. A GC-MS spectral database entry for the related compound, methyl perfluorononanoate, exists in the NIST library, which can serve as a reference for identifying characteristic fragments. epa.govnih.gov

| Parameter | LC-MS/MS | GC-MS/MS |

| Typical Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) rsc.orgnih.gov | Electron Ionization (EI), Chemical Ionization (CI) nih.govshimadzu.com |

| Analyte Form | Can analyze the parent ester or its carboxylate hydrolysis product | Requires volatile or semi-volatile compounds; suitable for the methyl ester shimadzu.com |

| Precursor Ion (Example) | [M-H]⁻ or [M+Adduct]⁻ of the corresponding carboxylate | [M]⁺˙ or characteristic fragments from EI |

| Product Ions (Hypothetical) | Dependent on the precursor; would involve losses of CO₂ and CF₂ groups from the carboxylate | Losses of ·OCH₃, CₙF₂ₙ₊₁ fragments |

| Key Advantage | Gold standard for most PFAS; good for a wide range of polarities | Excellent for volatile and neutral PFAS; high chromatographic resolution chromatographyonline.com |

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution is widely regarded as the most accurate method for quantifying organic contaminants, including PFAS. pca.state.mn.uslimno.com The technique involves adding a known amount of a stable, isotopically labeled version of the target analyte to the sample before extraction and processing. alsglobal.comalsglobal.com These extracted internal standards (EIS) are nearly identical to their native counterparts in terms of chemical and physical properties, so they experience the same losses during sample preparation and the same ionization suppression or enhancement effects during analysis. pca.state.mn.usalsglobal.com By measuring the ratio of the native analyte to its labeled standard, highly accurate and precise quantification can be achieved, as the method automatically corrects for recovery losses and matrix effects. pca.state.mn.usyoutube.com

For this compound, the ideal approach would be to use its corresponding ¹³C- or ²H-labeled analogue. However, providers of internal standards may not offer labeled analogues for every PFAS, especially for precursor compounds. alsglobal.comalsglobal.com When an exact labeled standard is unavailable, a structurally similar labeled compound is often used as a surrogate. pca.state.mn.usalsglobal.com For this compound, a labeled methyl ester of a different perfluorinated acid or a labeled fluorotelomer alcohol could potentially be used, although this is considered less effective than true isotope dilution. alsglobal.com

Emerging Analytical Approaches for Perfluorinated Esters

While MS-based methods dominate, research into new analytical techniques for PFAS is ongoing. For perfluorinated esters and other precursors, some emerging approaches are particularly relevant.

Total Oxidizable Precursor (TOP) Assay : This method provides an estimate of the total PFAS burden in a sample, including unknown precursors. The sample is treated with a strong oxidizing agent, which transforms oxidizable precursors—such as fluorotelomer alcohols and their esters—into stable PFAAs that can be readily measured by LC-MS/MS. While this assay does not identify the specific precursors present, it reveals the potential for "hidden" PFAS contamination.

Combustion Ion Chromatography (CIC) : This technique measures the total amount of organic fluorine (TOF) in a sample. nih.gov The sample is combusted, converting all fluorine-containing organic compounds into hydrogen fluoride (B91410) (HF), which is then captured and measured by ion chromatography. By comparing the TOF result with the sum of fluorine from targeted PFAS analysis, a "fluorine mass balance" can be performed to estimate the amount of unidentified organofluorine compounds. nih.govdiva-portal.org

High-Resolution GC-MS (GC-HRMS) : The coupling of gas chromatography with high-resolution mass spectrometry is a powerful tool for the non-targeted analysis of volatile and semi-volatile PFAS. epa.gov This approach aids in the identification of unknown compounds, such as the byproducts of fluoropolymer production or the environmental degradation products of precursors like this compound.

Atmospheric Pressure Photoionization (APPI) : For neutral PFAS that are challenging to ionize with ESI, APPI has been explored as an alternative ionization source for LC-MS/MS. It has shown promise for the analysis of FTOHs and other neutral PFAS. rsc.orgnih.gov

Quality Assurance and Quality Control (QA/QC) in Trace Analysis

Rigorous QA/QC protocols are essential for generating defensible data in trace PFAS analysis due to the ubiquitous nature of these compounds and the potential for background contamination. mdpi.comitrcweb.orgselectscience.net

Key QA/QC measures include:

Minimizing Background Contamination : PFAS are present in many laboratory materials, including PTFE components in analytical instruments, vials, cap septa, and solvents. mdpi.comselectscience.net Therefore, it is crucial to use PFAS-free labware and high-purity solvents and to install modifications to LC systems to bypass potential sources of contamination. selectscience.netfda.gov

Method Blanks : A method blank (an analyte-free matrix) is processed and analyzed alongside every batch of samples to check for contamination introduced during the entire analytical procedure. fda.gov Blank subtraction may be performed if unavoidable background contamination is present. fda.gov

Field and Reagent Blanks : Field reagent blanks are collected during sampling to assess contamination from the sampling environment or equipment. itrcweb.org

Matrix Spikes and Duplicates : A known quantity of analytes is added to a duplicate sample (matrix spike) to evaluate the method's accuracy and the effect of the sample matrix on analyte recovery. Matrix spike duplicates are used to assess method precision. fda.gov

Calibration and Verification : Multi-point calibration curves must be established with r² values typically ≥ 0.990. fda.gov Continuing calibration verification (CCV) standards are analyzed periodically to ensure the instrument's performance remains stable throughout the analytical run. pca.state.mn.us

Internal Standard and Surrogate Recoveries : In isotope dilution analysis, the recoveries of the extracted internal standards must fall within a specified range (e.g., as defined in EPA Method 1633) to ensure the data is valid. pca.state.mn.usalsglobal.com

| QA/QC Parameter | Purpose | Acceptance Criteria (Typical) |

| Method Blank | Assess laboratory contamination | Below the limit of quantification (LOQ) fda.gov |

| Calibration Curve (r²) | Ensure linearity of instrument response | ≥ 0.990 fda.gov |

| Matrix Spike Recovery | Evaluate method accuracy and matrix effects | 40-120% (example from an FDA method) fda.gov |

| Matrix Spike Duplicate (RPD) | Assess method precision | < 22% Relative Percent Difference (example from an FDA method) fda.gov |

| Extracted Internal Standard Recovery | Verify extraction efficiency and correct for losses | Within method-specified limits (e.g., per EPA 1633) pca.state.mn.us |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| 9H-PFNA | 9H-perfluorononanoic acid |

| APCI | Atmospheric Pressure Chemical Ionization |

| ESI | Electrospray Ionization |

| FASA | Perfluoroalkane sulfonamide |

| FASE | Perfluoroalkane sulfonamidoethanol |

| FTA | Fluorotelomer acrylate |

| FTOH | Fluorotelomer alcohol |

| GC-MS | Gas Chromatography-Mass Spectrometry |

| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry |

| HRMS | High-Resolution Mass Spectrometry |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |

| This compound | This compound |

| PFAA | Perfluoroalkyl acid |

| PFAS | Per- and Polyfluoroalkyl Substances |

| PFCA | Perfluorocarboxylic acid |

| PTFE | Polytetrafluoroethylene |

| TOP Assay | Total Oxidizable Precursor Assay |

Environmental Transport and Modeling of Methyl 9h Perfluorononanoate

Sorption and Desorption Dynamics in Soils, Sediments, and Other Solid Phases

The interaction of Methyl 9H-perfluorononanoate with solid phases like soils and sediments is a critical factor influencing its mobility and bioavailability. The sorption and desorption processes are primarily governed by the compound's molecular structure and the properties of the solid matrix.

Influence of Molecular Structure: this compound possesses a hydrophobic and lipophobic perfluorinated tail and a more polar ester functional group. This amphiphilic nature dictates its partitioning behavior. itrcweb.orgclu-in.org The replacement of a terminal fluorine atom with a hydrogen atom in 9H-perfluorononanoate introduces a dipole moment at the tip of the hydrophobic chain, which can significantly affect its surfactant behavior and interaction with solid surfaces. acs.org

Sorption Mechanisms: The primary mechanisms for PFAS sorption to soils and sediments are electrostatic interactions and hydrophobic interactions with organic matter. itrcweb.org For a neutral compound like this compound, hydrophobic interactions are expected to be a dominant sorption mechanism. The organic carbon content of the soil or sediment is a key parameter, with higher organic carbon generally leading to greater sorption. nih.gov

Quantitative Structure-Property Relationships (QSPR): Research has shown a correlation between the molar volume of PFAS and their organic-carbon normalized soil/sediment adsorption coefficients (log Koc). nih.gov Such QSPR models can be valuable tools for estimating the sorption potential of compounds like this compound where experimental data may be limited.

Competition and Complex Mixtures: In real-world scenarios, soils and sediments are contaminated with a mixture of various PFAS and other organic compounds. The presence of other PFAS can lead to competitive sorption, potentially affecting the mobility of this compound. copernicus.org

Interactive Data Table: Factors Influencing Sorption of this compound

| Factor | Influence on Sorption | Relevant Research Findings |

| Soil/Sediment Organic Carbon Content | Higher organic carbon generally increases sorption due to hydrophobic interactions. | Log Koc values for PFAS are strongly correlated with organic carbon content. nih.gov |

| Presence of Co-contaminants | Competition for sorption sites can either increase or decrease the mobility of the target compound. | Modeling efforts are underway to include competition effects in transport models. copernicus.org |

| Molecular Structure (Ester Group) | The polar ester group can influence interactions with charged mineral surfaces. | The head group of PFAS molecules plays a critical role in their environmental partitioning. itrcweb.org |

| pH of the Medium | While less critical for neutral compounds, pH can affect the surface charge of soil minerals, indirectly influencing sorption. | The ionic state of the compound is a critical factor for PFAS fate and transport. itrcweb.org |

Atmospheric Transport Models for Volatile Perfluorinated Precursors

Volatile perfluorinated compounds, often referred to as precursors, can undergo long-range atmospheric transport and subsequently degrade to form more persistent perfluoroalkyl acids (PFAAs). itrcweb.orgacs.org While this compound itself may have limited volatility, related volatile precursors like fluorotelomer alcohols (FTOHs) are of significant concern for atmospheric transport.

Long-Range Atmospheric Transport (LRAT): Volatile precursors like FTOHs have atmospheric lifetimes of over 20 days, which is sufficient for them to be transported over long distances. researchgate.net This long-range transport is a key pathway for the contamination of remote regions like the Arctic. acs.orgepj-conferences.org

Atmospheric Degradation: In the atmosphere, these precursors undergo oxidation, primarily initiated by hydroxyl radicals (·OH), leading to the formation of PFCAs. acs.orgresearchgate.net The specific degradation pathways and the yield of different PFCAs are complex and depend on atmospheric conditions. nih.gov

Modeling Approaches:

Chemical Transport Models (CTMs): Models like GEOS-Chem and CMAQ have been adapted to simulate the atmospheric chemistry and transport of PFAS precursors and their degradation products. researchgate.netaecom.com These models incorporate detailed chemical mechanisms and meteorological data to predict concentrations and deposition fluxes. nih.gov The ICON-ART PRIEST model extension is another tool developed to simulate the atmospheric transport and transformation of PFAS, including precursors. copernicus.org

Gas-Particle Partitioning: The partitioning of volatile precursors between the gas phase and atmospheric particles is a crucial process affecting their transport and deposition. nih.gov This partitioning is influenced by factors like temperature and the properties of the aerosol particles.

Aqueous Phase Mobility and Transport in Hydrogeological Systems

The movement of this compound in groundwater and surface water is a significant pathway for its distribution in the environment. Its mobility is influenced by its solubility, sorption characteristics, and the hydrogeological properties of the system.

Solubility and Partitioning: this compound has a high solubility in water, which facilitates its transport in aqueous systems. acs.org Its tendency to partition to organic carbon in aquifers can retard its movement relative to the groundwater flow. acs.org

Advection and Dispersion: The primary transport mechanisms in groundwater are advection (movement with the bulk flow of water) and hydrodynamic dispersion (spreading of the contaminant plume). enviro.wiki

Modeling Groundwater Transport:

MODFLOW and MT3DMS: These are widely used groundwater flow and solute transport models that can be applied to simulate the movement of PFAS. acs.orgdiva-portal.org They can incorporate processes like advection, dispersion, and sorption.

GMS (Groundwater Modeling System): This is a software package that integrates models like MODFLOW and MT3DMS, providing a comprehensive platform for simulating groundwater contamination. diva-portal.orgdiva-portal.org Researchers are working on enhancing these models to include more complex PFAS-specific processes like competitive sorption and precursor degradation. copernicus.org

Influence of Vadose Zone: The unsaturated zone (vadose zone) above the water table can act as a long-term source of groundwater contamination as PFAS retained in this zone can be slowly leached by infiltrating precipitation. itrcweb.org

Interactive Data Table: Key Parameters for Modeling Aqueous Transport

| Parameter | Description | Relevance to this compound |

| Hydraulic Conductivity | A measure of how easily water can move through a porous medium. | Determines the rate of advective transport. |

| Dispersion Coefficient | Represents the spreading of the contaminant plume due to mechanical mixing and molecular diffusion. | Influences the size and concentration gradient of the plume. enviro.wiki |

| Retardation Factor | Accounts for the slowing of contaminant transport due to sorption to the aquifer matrix. | Directly related to the sorption coefficient (Kd) of the compound. |

| Organic Carbon Partition Coefficient (Koc) | A measure of the tendency of a chemical to sorb to organic carbon in soil or sediment. | Used to estimate the sorption coefficient (Kd) and retardation factor. acs.org |

Interfacial Phenomena and Air-Water Partitioning

The surfactant-like properties of PFAS, including this compound, lead to their accumulation at interfaces between different environmental media, such as the air-water interface. itrcweb.org

Air-Water Interface: PFAS molecules tend to align themselves at the air-water interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads in the water. hinkleycenter.org This behavior can lead to significant retention of PFAS at the air-water interface in the vadose zone, acting as a long-term source of contamination. nih.govnih.gov

Henry's Law Constant: This parameter describes the partitioning of a chemical between air and water at equilibrium. cdc.gov For volatile PFAS precursors, a higher Henry's Law constant indicates a greater tendency to volatilize from water into the air. epa.gov

Surface Tension: The accumulation of surfactants at the air-water interface reduces the surface tension of the water. nsf.gov Studies on related compounds like sodium 9H-perfluorononanoate have shown how the modification of the terminal group affects surface activity. acs.org

Development and Application of Environmental Fate and Transport Models

To predict the environmental behavior of this compound and other PFAS, a variety of fate and transport models are being developed and applied. These models integrate our understanding of the physical, chemical, and biological processes that govern their movement and transformation.

Multimedia Environmental Fate Models: These models provide a holistic view of a chemical's distribution in the environment by considering partitioning and transport between air, water, soil, and biota. researchgate.net Models like USEtox are being adapted to include PFAS. youtube.com

Integrated Modeling Approaches: Complex environmental systems often require the integration of multiple models. For example, linking atmospheric transport models with hydrological and groundwater models can provide a more complete picture of PFAS fate from emission to receptor. acs.orgresearchgate.net The Soil and Water Assessment Tool (SWAT) and the Water Quality Analysis Simulation Program (WASP) are other models that can be integrated to simulate PFAS fate and transport at a watershed scale. ascelibrary.com

Challenges and Future Directions:

Data Gaps: A significant challenge in modeling PFAS is the lack of complete physicochemical property data for many compounds. youtube.com

Precursor Transformation: Accurately modeling the transformation of the vast number of precursor compounds into terminal PFAAs is a complex task. itrcweb.org

Complex Mixtures: The behavior of PFAS in complex mixtures found in the environment is not yet fully understood and is an important area for future model development. copernicus.org

Regulatory Applications: Environmental fate and transport models are essential tools for risk assessment, developing remediation strategies, and informing regulatory decisions regarding PFAS contamination. researchgate.netpca.state.mn.us

Remediation and Abatement Technologies for Perfluorinated Ester Contamination

Destructive Technologies Targeting Perfluorinated Compounds

Destructive technologies aim to break down the highly stable chemical structure of perfluorinated compounds, ultimately mineralizing them into less harmful substances. Several innovative approaches are under investigation, each with unique mechanisms and potential applications. thechemicalengineer.com

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade organic pollutants. redalyc.org These processes have shown promise in breaking down the robust carbon-fluorine (C-F) bonds characteristic of PFAS compounds. thechemicalengineer.comredalyc.org

AOPs encompass a variety of methods, including the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light in different combinations (e.g., UV/H₂O₂, UV/O₃). redalyc.org While traditional AOPs like Fenton chemistry have struggled to effectively degrade the perfluorinated tail of PFAS, emerging AOPs are being explored for their potential to overcome this challenge. thechemicalengineer.com Studies have shown that processes involving persulfate (S₂O₈²⁻) and heterogeneous photocatalysis are among the AOPs being investigated for PFAS degradation. redalyc.org

The effectiveness of AOPs can be influenced by the specific PFAS compound and the complexity of the water matrix. redalyc.org For instance, the presence of other organic matter can impact the efficiency of these treatments. caltech.edu Research continues to optimize AOPs for the complete mineralization of perfluorinated compounds, aiming to form innocuous end products such as water, carbon dioxide, and inorganic ions. redalyc.org

| AOP Method | Description | Key Reactive Species |

| UV/H₂O₂ | Utilizes ultraviolet light to cleave hydrogen peroxide, generating hydroxyl radicals. redalyc.org | Hydroxyl Radicals (•OH) |

| UV/O₃ | Combines UV radiation with ozone to produce hydroxyl radicals. redalyc.org | Hydroxyl Radicals (•OH), Ozone (O₃) |

| Persulfate Oxidation | Involves the activation of persulfate to generate sulfate (B86663) radicals (SO₄⁻•). acs.org | Sulfate Radicals (SO₄⁻•) |

| Heterogeneous Photocatalysis | Employs semiconductor catalysts and a light source to generate reactive oxygen species. mdpi.com | Hydroxyl Radicals (•OH), Superoxide Radicals (O₂⁻•) |

Electrochemical Degradation Methods

Electrochemical degradation is an emerging and promising technology for the destruction of PFAS, including perfluorinated esters. acs.orgrsc.org This method utilizes an electric current to drive oxidation and reduction reactions at the surface of electrodes, leading to the breakdown of the C-F bond. nih.govresearchgate.net

The process typically involves the direct oxidation of PFAS at the anode or indirect oxidation via electrochemically generated reactive species like hydroxyl radicals. acs.org Boron-doped diamond (BDD) electrodes have demonstrated particular effectiveness in degrading various PFAS compounds, even in complex matrices like contaminated groundwater. nih.gov The degradation mechanism often proceeds through a stepwise removal of CF₂ groups, leading to the formation of shorter-chain carboxylic acids until complete mineralization is achieved. nih.gov

Research has shown that the efficiency of electrochemical degradation can be influenced by factors such as the type of electrode material, current density, and the chemical structure of the PFAS compound. rsc.orgnih.gov For example, studies have indicated that the degradation rates of perfluorinated sulfonic acids (PFSAs) increase with the length of the carbon chain. nih.gov While this technology shows high potential for complete PFAS destruction, challenges such as high energy consumption and the cost of electrode materials are areas of ongoing research and development for full-scale applications. nih.gov

| Electrode Material | Key Features | Reported Efficiency |

| Boron-Doped Diamond (BDD) | High overpotential for oxygen evolution, promoting direct oxidation. nih.gov | Effective degradation of various PFCAs and PFSAs in groundwater. nih.gov |

| Titanium Suboxide (TSO) | Novel anode material showing promise for PFAA degradation. rsc.org | Demonstrated degradation of PFAA mixtures. rsc.org |

| SnO₂–Sb | "Non-active" anode that can facilitate complete mineralization of perfluoroalkyl acids. gdut.edu.cn | Achieved complete mineralization of PFAAs through electro-oxidation. gdut.edu.cn |

Sonochemical Destruction

Sonochemical destruction, or sonolysis, utilizes high-frequency ultrasound to induce the degradation of chemical compounds in an aqueous solution. mdpi.com This technology is based on the phenomenon of acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles. thechemicalengineer.com The implosion of these cavitation bubbles generates localized hot spots with extremely high temperatures (over 5,000°C) and pressures, leading to the pyrolytic decomposition of molecules at the bubble-water interface. thechemicalengineer.commdpi.com

Perfluorinated compounds, being surface-active, tend to accumulate at this gas-water interface, making them susceptible to sonochemical destruction. thechemicalengineer.com The process can achieve complete defluorination without the need for additional chemicals and operates at ambient temperature and pressure. mdpi.com Research has demonstrated that sonolysis can effectively degrade persistent PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). caltech.eduacs.org

The efficiency of sonochemical degradation is influenced by factors such as the ultrasonic frequency, power, and the presence of other organic compounds in the water matrix, which can compete for space at the bubble interface. caltech.edumdpi.com Studies have shown that the degradation rate of perfluoroalkyl sulfonates and carboxylates decreases as the length of the perfluorocarbon chain shortens. rsc.org

| Parameter | Influence on Sonochemical Degradation |

| Ultrasonic Frequency | Highly important for effective degradation; frequencies in the 100 kHz–1 MHz range are particularly effective for water treatment. thechemicalengineer.commdpi.com |

| Initial Concentration | At high initial concentrations, the bubble-water interface can become saturated, leading to zero-order degradation kinetics. rsc.org |

| Chain Length | Degradation rates for both perfluoroalkyl sulfonates and carboxylates generally decrease with shorter carbon chain lengths. rsc.org |

| Co-contaminants | Volatile organic compounds (VOCs) can reduce degradation rates by competing for the bubble-water interface. caltech.edu |

Thermal Treatment Approaches

Thermal treatment methods, including incineration, pyrolysis, and supercritical water oxidation (SCWO), represent a brute-force approach to breaking down the highly stable structure of perfluorinated compounds. thechemicalengineer.comacs.org These technologies apply high temperatures to decompose and, ideally, mineralize PFAS into constituent gases like hydrogen fluoride (B91410) (HF), carbon dioxide (CO₂), and others, which can then be managed using conventional air pollution control systems. nih.gov

Incineration has been used for the disposal of PFAS-containing wastes, but concerns remain about the potential for incomplete combustion and the formation of harmful byproducts. nih.govitrcweb.org The effectiveness of incineration for complete PFAS destruction is still under investigation by regulatory bodies. nih.gov

Supercritical water oxidation (SCWO) is a high-energy process that utilizes the unique properties of water above its critical point (374 °C and 221 bar). thechemicalengineer.com In this state, water acts as a non-polar solvent, enhancing the solubility and reactivity of organic contaminants like PFAS, facilitating their rapid oxidation and destruction. thechemicalengineer.comacs.org Hydrothermal alkaline treatment (HAT) is another method that operates under high temperature and pressure in an alkaline environment to weaken and break the C-F bonds. thechemicalengineer.com Research has also explored the thermal decomposition of PFAS at relatively lower temperatures (200–500 °C), which could be achievable with existing soil and solid media heating technologies. nih.gov

| Thermal Technology | Operating Principle | Potential Advantages | Challenges |

| Incineration | High-temperature combustion to destroy waste. nih.gov | Can handle various waste streams. nih.gov | Potential for incomplete combustion and harmful byproducts. nih.govitrcweb.org |

| Supercritical Water Oxidation (SCWO) | Oxidation in water above its critical temperature and pressure. thechemicalengineer.com | Effective destruction of persistent pollutants. thechemicalengineer.com | High energy and capital costs. acs.org |

| Hydrothermal Alkaline Treatment (HAT) | High temperature and pressure in an alkaline solution to break C-F bonds. thechemicalengineer.com | Potential for breaking down PFAS molecules. thechemicalengineer.com | Management of reaction conditions and byproducts. |

| Pyrolysis | Thermal decomposition in the absence of oxygen. mdpi.com | Can break down complex organic materials. mdpi.com | Control of byproducts and char characteristics. |

Bioremediation and Biotransformation Approaches in Contaminated Matrices

Bioremediation involves using microorganisms to break down environmental pollutants. ijcrar.com However, the carbon-fluorine bond, which is a key feature of PFAS, is extremely strong, making these compounds highly resistant to biodegradation. nih.gov While complete mineralization of perfluorinated compounds like Methyl 9H-perfluorononanoate is challenging, biotransformation of polyfluoroalkyl substances (which contain non-fluorinated parts) can occur. nih.govasm.org

Research has shown that polyfluoroalkyl phosphate (B84403) esters (PAPs), which are structurally related to perfluorinated esters, can be transformed by microbes in soil and activated sludge. nih.gov These transformation processes, however, often lead to the formation of other persistent perfluorinated carboxylic acids (PFCAs), rather than complete degradation. nih.gov For example, the biotransformation of 8:2 diPAP has been observed to produce PFOA. nih.gov The stability of PFAS against biodegradation is generally correlated with their molecular weight. nih.gov Given the highly fluorinated nature of this compound, it is expected to be highly recalcitrant to microbial degradation under typical environmental conditions. nih.govtandfonline.com

Table 3: Biotransformation Products of Polyfluoroalkyl Phosphate Esters (PAPs) in Aerobic Soil This table illustrates the biotransformation of PAPs into other perfluorinated compounds, indicating that complete degradation is not always achieved.

| Parent Compound | Major Degradation Products (after 112 days) | Molar Yield |

|---|---|---|

| 6:2 diPAP | 5:3 Fluorotelomer carboxylic acid | 9.3% |

| Perfluoropentanoic acid (PFPeA) | 6.4% | |

| Perfluorohexanoic acid (PFHxA) | 6.0% | |

| 8:2 diPAP | Perfluorooctanoic acid (PFOA) | 2.1% |

Data from a study on the aerobic biotransformation of PAPs in soil. nih.gov

Integrated "Treatment Train" Approaches for Complex Environmental Remediation

Due to the challenges in remediating PFAS-contaminated sites, a single technology is often insufficient. clu-in.org Integrated "treatment train" approaches, which combine multiple remediation technologies in sequence, are becoming more common. headwatertech.comaph.gov.au This strategy allows for a more comprehensive and cost-effective treatment by leveraging the strengths of different methods. e2metrix.com

A typical treatment train for PFAS-contaminated water might begin with a concentration technology like foam fractionation to reduce the volume of contaminated media. researchgate.net This highly concentrated waste stream can then be subjected to a destructive technology. researchgate.nete2metrix.com For the bulk water phase that has been treated by foam fractionation, a polishing step using membrane filtration (like reverse osmosis) or adsorption (like granular activated carbon) can be used to remove any remaining PFAS. headwatertech.com This ensures that the final discharged water meets regulatory standards. headwatertech.com Such integrated systems are tailored to site-specific conditions, including the types and concentrations of PFAS present. headwatertech.comclu-in.org While a specific treatment train for this compound has not been documented, this integrated approach would be the most robust strategy for its remediation. aph.gov.auslu.se

Research Gaps and Future Directions for Methyl 9h Perfluorononanoate Studies

Comprehensive Elucidation of Transformation Pathways and Kinetics

A significant research gap exists in understanding the transformation of Methyl 9H-perfluorononanoate into terminal perfluoroalkyl acids (PFAAs). While it is understood that polyfluorinated precursors can degrade into persistent PFAAs, the specific pathways and the rates of these reactions for this compound are not well-documented. nih.govitrcweb.org

Likely transformation pathways that demand investigation include:

Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, which would cleave the methyl group and form PFNA. miljodirektoratet.noumweltbundesamt.de The kinetics of this reaction under various environmental conditions (e.g., pH, temperature) are unknown but essential for predicting the rate of PFNA formation in aquatic systems.

Atmospheric Oxidation: As a volatile compound, this compound can partition into the atmosphere where it may be subject to oxidation. The reaction with hydroxyl (OH) radicals is a dominant degradation pathway for many volatile organic compounds in the atmosphere. concawe.euresearchgate.netnih.gov Studies on related fluorotelomer alcohols (FTOHs) show that atmospheric oxidation leads to the formation of PFAAs, suggesting a similar fate for this compound. concawe.eu Elucidating the products and kinetics of this process is crucial for understanding its contribution to the global distribution of PFNA. researchgate.net

Biotransformation: Microbial activity can transform some PFAS precursors. clu-in.org The potential for microorganisms in soil, sediment, and wastewater treatment systems to metabolize this compound and the resulting transformation products need to be thoroughly investigated.

Table 1: Key Research Questions for Transformation Pathways

| Transformation Process | Key Research Question | Environmental Relevance | Potential Products |

|---|---|---|---|

| Hydrolysis | What are the rate constants under different pH and temperature conditions? | Determines PFNA formation rate in water bodies. | Perfluorononanoic acid (PFNA), Methanol (B129727) |

| Atmospheric Oxidation | What is the reaction rate with OH radicals and what are the stable end-products? | Governs long-range transport and atmospheric deposition of PFNA. | PFNA, shorter-chain PFCAs, other fluorinated compounds |

| Biotransformation | Can microorganisms in soil, sediment, or wastewater degrade this compound? What are the pathways? | Impacts persistence in biologically active environments. | PFNA and other potential metabolites |

Development of Standardized and Cost-Effective Analytical Methodologies for Trace Analysis

The accurate quantification of this compound in environmental matrices is hampered by a lack of standardized and affordable analytical methods. While techniques exist for volatile PFAS, they are not universally adopted or optimized for this specific compound. measurlabs.comeuropa.eu

Key challenges and future research directions include:

Lack of Certified Reference Materials: A major obstacle to accurate quantification is the limited availability of certified analytical standards and isotopically labeled internal standards for this compound. nih.gov The development and commercialization of these materials are essential for method validation and ensuring data quality across different laboratories.

Method Standardization: While gas chromatography-mass spectrometry (GC-MS) is a suitable technique for volatile compounds like methyl esters, a standardized method akin to the EPA methods for PFAAs (e.g., EPA 1633, 537.1) is needed. measurlabs.comramboll.comitrcweb.orgresearchgate.net This involves optimizing extraction, cleanup, and instrumental analysis for various matrices like air, water, and soil to ensure low detection limits and high reproducibility.

Cost Reduction: Current PFAS analysis is expensive, which limits the scope and frequency of monitoring. Research into more cost-effective approaches, potentially involving simplified sample preparation or novel detection technologies, is necessary to support widespread screening and site investigations. mdpi.com

Refinement of Environmental Transport and Fate Models to Incorporate Precursor Dynamics

Current environmental fate and transport models are often inadequate as they primarily focus on ionic PFAAs and largely ignore the contribution of volatile precursors. researchgate.netmdpi.comresearchgate.net This omission leads to a significant underestimation of PFAS loading and distribution, as precursors can travel long distances before transforming into persistent PFAAs. itrcweb.orgnih.gov

To improve predictive models, the following research is needed:

Determination of Physicochemical Properties: Key parameters for this compound, such as its vapor pressure, Henry's law constant, and partition coefficients (e.g., air-water, octanol-water, organic carbon-water), must be experimentally determined. This data is fundamental to modeling its movement between air, water, and soil. itrcweb.orgnih.gov

Incorporation of Transformation Kinetics: As discussed in section 8.1, the rates of hydrolysis and atmospheric degradation must be integrated into models. This will allow for the prediction of where and when the transformation to PFNA is likely to occur following a release. researchgate.net

Model Validation: Models incorporating this compound dynamics must be validated with field data from sites where this precursor is known or suspected to be present. This requires comprehensive monitoring that includes both the precursor and its expected degradation products.

Table 2: Data Needs for Environmental Fate Modeling

| Parameter | Definition | Importance for Modeling |

|---|---|---|

| Vapor Pressure | The pressure exerted by a vapor in equilibrium with its solid or liquid phase. | Determines the tendency of the compound to volatilize into the atmosphere. |

| Henry's Law Constant | The ratio of a chemical's concentration in air to its concentration in water at equilibrium. | Models the partitioning between air and water, crucial for atmospheric transport and deposition. |

| Partition Coefficients (Koc, Kow) | Ratios describing the distribution of a chemical between organic carbon/soil and water (Koc) or octanol (B41247) and water (Kow). | Predicts sorption to soil and sediment, affecting mobility in groundwater and surface water. epa.gov |

| Degradation Rate Constants | The rates of hydrolysis, photolysis, and biodegradation. | Predicts the persistence of the precursor and the formation rate of terminal PFAAs. |

Innovative Approaches for Remediation and Degradation of Perfluorinated Esters

Remediation of PFAS-contaminated sites is a significant challenge. Most current technologies, such as granular activated carbon and ion exchange resins, are designed to remove ionic PFAAs from water and are less effective for non-ionic precursors like this compound. cswab.org There is a pressing need to develop and evaluate innovative technologies that can effectively treat perfluorinated esters.

Future research should focus on:

Destructive Technologies: Investigating the efficacy of destructive technologies that break the carbon-fluorine bond is critical. Promising approaches include electrochemical oxidation, plasma treatment, hydrothermal reactors, and pyrolysis. mdpi.comtrihydro.commdpi.com Studies are needed to determine the optimal conditions for the complete mineralization of this compound and to identify any potentially harmful byproducts.

Targeted Chemical Treatments: Developing chemical treatment methods that specifically target the ester linkage could be an effective strategy. For example, enhanced hydrolysis under specific pH or catalytic conditions could be explored as a pre-treatment step to convert the ester into the more manageable PFNA, which can then be captured by conventional sorption technologies.

Bioremediation: While PFAS are generally resistant to biodegradation, research into microbial or enzymatic processes that can cleave the ester bond could offer a more sustainable remediation solution. clu-in.orgtrihydro.com

Understanding the Influence of Environmental Co-contaminants on Fate and Transport

This compound is unlikely to be found in isolation. At industrial sites or locations where aqueous film-forming foam (AFFF) has been used, it may be present in complex mixtures with other PFAS, hydrocarbons, and various solvents. nccoast.orgmdpi.com These co-contaminants can significantly alter the environmental behavior of PFAS, yet their influence is not well understood. nih.govconcawe.eu

Future studies must address:

Effects on Sorption and Transport: The presence of non-aqueous phase liquids (NAPLs) like fuels or solvents can alter the partitioning behavior of PFAS, potentially increasing their mobility in the subsurface or, conversely, retarding their movement. nccoast.org

Impact on Transformation Rates: Co-contaminants can influence the chemical and biological conditions of the environment. For instance, they might inhibit or enhance microbial activity, thereby affecting the rate of biotransformation. nih.gov They could also compete for reactive species like OH radicals in oxidative treatment processes, reducing the degradation efficiency of the target compound.

Analytical Interference: Complex mixtures can create significant challenges for the accurate detection and quantification of individual PFAS compounds during analysis.

Q & A

Basic Research: What are the optimal synthetic routes for producing Methyl 9H-perfluorononanoate with high purity?

This compound can be synthesized via esterification of perfluorononanoic acid (PFNA) using methanol in the presence of an acid catalyst (e.g., sulfuric acid). The reaction typically requires reflux conditions to ensure complete conversion. Post-synthesis purification is critical and may involve fractional distillation or preparative chromatography to remove unreacted PFNA and byproducts. Analytical confirmation via NMR and FT-IR is recommended to verify esterification success and purity (>98%) .

Basic Research: Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode is the gold standard. Isotope dilution using -labeled internal standards (e.g., sodium perfluoro-n-nonanoate-) improves accuracy by correcting for matrix effects and ionization efficiency variations . Calibration curves should span 0.1–100 ng/mL, with a limit of detection (LOD) ≤0.1 ng/mL validated via EPA Method 537.1 or equivalent .

Advanced Research: How can researchers address discrepancies in environmental persistence data for this compound compared to other PFAS?

Discrepancies may arise from differences in isomer stability, hydrolytic resistance, or microbial degradation pathways. To resolve this:

- Isomer-Specific Analysis : Use high-resolution mass spectrometry (HRMS) to distinguish branched vs. linear isomers, as branching reduces environmental persistence .

- Degradation Studies : Conduct controlled aerobic/anaerobic biodegradation assays with isotopic tracers (e.g., -labeled compounds) to track transformation products .

- Comparative Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict half-lives relative to structurally analogous PFAS (e.g., PFOA methyl ester) .

Advanced Research: What methodological challenges arise in differentiating this compound from co-eluting PFAS during chromatographic analysis?

Co-elution is common due to the structural similarity of PFAS. Mitigation strategies include:

- Column Optimization : Use a C18 column with a perfluorinated packing phase (e.g., Accucore PFPP) to enhance separation of fluorinated esters .

- Mobile Phase Modifiers : Add 20 mM ammonium acetate in methanol/water to improve peak resolution .

- HRMS Confirmation : Monitor fragment ions specific to this compound (e.g., m/z 413.0 for ) and compare with reference spectra .

Advanced Research: How can researchers account for matrix effects when measuring this compound in biological samples?

Matrix effects in serum or tissue samples are significant due to lipid and protein content. Solutions include:

- Enhanced Sample Prep : Solid-phase extraction (SPE) with WAX cartridges or protein precipitation using acetonitrile (1:4 v/v) to reduce interference .

- Standard Addition Method : Spike known concentrations into the matrix to quantify recovery rates and adjust calibration .

- Post-Column Infusion : Introduce internal standards post-column to identify and correct ion suppression/enhancement zones during LC-MS/MS .

Advanced Research: What experimental designs are effective for studying the toxicokinetics of this compound in vivo?

- Dosing Regimens : Administer -labeled this compound orally or intravenously to track absorption/distribution without background interference .

- Tissue Compartment Analysis : Use accelerated solvent extraction (ASE) for liver/kidney tissues, followed by LC-HRMS to quantify bioaccumulation factors .

- Elimination Studies : Collect serial blood/urine samples over 72 hours to calculate half-life () and renal clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.